4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide
Description
The structure includes a methyl group at the 1-position of the pyrazolo-pyridine ring, a benzamide group substituted with a 4-methylphenyl moiety, and an N-phenyl group.
Properties
CAS No. |
1160245-44-2 |
|---|---|
Molecular Formula |
C22H24N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H24N4O/c1-16-8-10-17(11-9-16)22(27)26(18-6-4-3-5-7-18)15-20-19-14-23-13-12-21(19)25(2)24-20/h3-11,23H,12-15H2,1-2H3 |
InChI Key |
OHRDRLLNBUIALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=NN(C3=C2CNCC3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Dienamine Formation
Dimethyl acetonedicarboxylate reacts with lithium hexamethyldisilazide (LiHMDS) at −78°C in tetrahydrofuran (THF), followed by diethyl oxalate addition to yield dienamine intermediates.
Step 2: Pyrazole Ring Cyclization
Hydrazine hydrate in acetic acid at 80°C induces cyclization over 1 hour, forming the pyrazole ring with 72–88% efficiency.
Step 3: Methyl Group Introduction
N-methylation is achieved using methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) at 100°C for 12 hours.
Critical Process Metrics:
| Step | Reagents | Solvent | Temp. | Yield |
|---|---|---|---|---|
| 1 | LiHMDS, Diethyl oxalate | THF | −78°C→25°C | 75% |
| 2 | Hydrazine hydrate | Acetic acid | 80°C | 88% |
| 3 | CH₃I | DMSO | 100°C | 82% |
Spectroscopic Confirmation:
Coupling of Benzamide and Pyrazolo-Pyridine Moieties
The final assembly employs a nucleophilic substitution reaction between N-phenylbenzamide and chloromethyl-pyrazolo-pyridine derivatives.
Chloromethyl Intermediate Preparation
The pyrazolo-pyridine’s hydroxyl group is converted to a chloromethyl group using thionyl chloride (SOCl₂) in DCM at 0°C.
Coupling Reaction
Reaction of 4-methyl-N-phenylbenzamide with the chloromethyl derivative occurs in DMF at 120°C for 24 hours with K₂CO₃ as base.
Optimized Conditions Table:
| Component | Parameter |
|---|---|
| Molar Ratio | 1:1.2 (Benzamide:Chloromethyl) |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 120°C |
| Yield | 68–74% |
Post-coupling purification via recrystallization (ethanol/water) yields the final compound with 99% HPLC purity.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the trans configuration of methyl groups and planar pyrazole ring geometry (CCDC Deposition Number: 2256789).
Industrial Scalability Considerations
Patent data reveals two scalable approaches:
Batch Process:
- Throughput: 5 kg/batch
- Purity: 98.5%
- Cycle Time: 72 hours
Continuous Flow Synthesis:
- Reactor Type: Microfluidic
- Residence Time: 30 minutes
- Yield Improvement: 22% over batch
Degradation Pathways and Stability
Forced degradation studies identify two primary pathways:
- Hydrolysis: Amide bond cleavage at pH <3 or >10, forming 4-methylbenzoic acid and pyrazolo-pyridine amine (t₁/₂ = 8 days at 40°C).
- Oxidation: Methyl group oxidation to carboxylic acid under radical initiators (e.g., AIBN).
Stability Recommendations:
- Storage: −20°C under nitrogen
- Formulation: Solid dispersion with HPMC-AS to enhance shelf-life
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Reaction Conditions
| Medium | Temperature | Catalyst | Outcome |
|---|---|---|---|
| 6M HCl | 80–100°C | None | Cleavage to 4-methylbenzoic acid |
| 2M NaOH | Reflux | Phase-transfer | Release of substituted amine |
This reaction is critical for structure-activity relationship studies in medicinal chemistry .
Functionalization of the Pyrazolo-Pyridine Core
The tetrahydro-pyrazolo[4,3-c]pyridine moiety participates in electrophilic substitution and alkylation reactions.
Key Reactions:
-
Nitrogen Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium derivatives.
-
Electrophilic Aromatic Substitution : Bromination with Br₂/FeBr₃ yields mono-substituted products at the pyridine ring .
Representative Data
| Reaction | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Methylation | CH₃I/K₂CO₃ | 78 | ≥95% |
| Bromination | Br₂/FeBr₃ | 65 | 92% |
Reductive Transformations
The compound undergoes hydrogenation to modify saturation states:
-
Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the tetrahydro-pyridine ring to a fully saturated piperidine derivative.
-
Selective reduction of the pyrazole ring is not observed under standard conditions.
Condensation Reactions
The benzamide segment reacts with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.
Mechanistic Pathway
-
Nucleophilic attack by the amide nitrogen on the aldehyde carbonyl.
-
Elimination of water to form the imine linkage.
Stability Under Synthetic Conditions
| Condition | Observation | Degradation (%) |
|---|---|---|
| Light (UV, 48 hrs) | No significant decomposition | <5 |
| Moisture (75% RH) | Partial hydrolysis | 15–20 |
| High pH (pH 10, 25°C) | Amide bond cleavage | 40–60 |
Stability studies confirm the need for anhydrous storage and protection from strong bases .
Synthetic Routes and Byproducts
The compound is synthesized via a multi-step protocol:
-
Step 1 : Condensation of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde with 4-methyl-N-phenylbenzamide .
-
Step 2 : Purification by column chromatography (SiO₂, EtOAc/hexane).
Common Byproducts
-
Over-alkylated derivatives (5–10% yield).
-
Oxidized pyrazole rings under prolonged air exposure.
Scientific Research Applications
4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
(a) Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-c]pyridine Derivatives
- Target Compound : Pyrazolo[4,3-c]pyridine core with methyl and benzamide substituents.
- Analog () : A related hydrochloride salt, N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride, shares the same core but includes a protonated amine (HCl salt), enhancing solubility .
- Analog () : Pyrazolo[3,4-c]pyridine derivative with a trifluoromethyl group and oxo-substitution at the 7-position. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s methyl group .
(b) Pyrazolo[3,4-b]pyridine Derivatives ()
- Compound : 3-methyl-N-[(4S,5S)-3-methyl-4-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide.
- The stereochemistry (4S,5S) and 6-oxo group introduce distinct electronic and steric properties .
Substituent Analysis
Implications for Drug Design
- Target Compound : The absence of electron-withdrawing groups (e.g., CF₃) may limit metabolic stability but reduce off-target interactions.
- Analog : The trifluoromethyl group and oxo-substitution suggest utility in CNS targets but may complicate synthesis.
- Analog : Stereochemistry and 6-oxo group could enable selective kinase inhibition, warranting further stereospecific studies .
Biological Activity
4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 365.46 g/mol. It features a complex structure that includes a pyrazolo[4,3-c]pyridine moiety, which is known for its biological significance.
Research indicates that this compound may interact with various biological targets, particularly in the context of kinase inhibition. Kinases are crucial in cell signaling pathways; thus, inhibiting their activity can have significant therapeutic implications. The compound is believed to exert its effects by binding to specific kinase domains, similar to other known kinase inhibitors.
1. Antitumor Activity
Recent studies have shown that derivatives of pyrazolo[4,3-c]pyridine exhibit potent antitumor activities. For instance, compounds structurally related to this compound have been tested against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects with IC50 values in the low micromolar range against breast and lung cancer cells .
2. Cardiovascular Effects
The compound has also been evaluated for its potential as an antiarrhythmic agent. It acts on the TASK-1 potassium channel (KCNK3), which plays a critical role in cardiac action potentials. In preclinical models, it showed promise in preventing atrial fibrillation by stabilizing cardiac rhythm .
Case Studies
In a recent clinical study involving patients with advanced solid tumors, administration of a related pyrazolo[4,3-c]pyridine derivative resulted in partial responses in 30% of participants. The treatment was well tolerated with manageable side effects including mild nausea and fatigue .
Data Summary
| Biological Activity | Mechanism | IC50 Values | Therapeutic Potential |
|---|---|---|---|
| Antitumor | Kinase inhibition | Low micromolar | Cancer treatment |
| Antiarrhythmic | TASK-1 channel modulation | Not specified | Atrial fibrillation management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
